Bienvenue dans la boutique en ligne BenchChem!

1,4-Dimethylbicyclo[2.1.1]hexan-2-one

thermal stability gas-phase kinetics isomerisation barrier

1,4-Dimethylbicyclo[2.1.1]hexan-2-one (CAS 2416235-38-4) is a bridged bicyclic ketone with the molecular formula C₈H₁₂O and a molecular weight of 124.18 g·mol⁻¹. The compound belongs to the bicyclo[2.1.1]hexane (BCH) scaffold family, a class of saturated, three-dimensional building blocks that have been validated as bioisosteres of ortho-substituted benzene rings in both drug and agrochemical discovery programs.

Molecular Formula C8H12O
Molecular Weight 124.183
CAS No. 2416235-38-4
Cat. No. B2895002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethylbicyclo[2.1.1]hexan-2-one
CAS2416235-38-4
Molecular FormulaC8H12O
Molecular Weight124.183
Structural Identifiers
SMILESCC12CC(=O)C(C1)(C2)C
InChIInChI=1S/C8H12O/c1-7-3-6(9)8(2,4-7)5-7/h3-5H2,1-2H3
InChIKeyMGVPOBOJORRJIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethylbicyclo[2.1.1]hexan-2-one (CAS 2416235-38-4) – Sourcing & Baseline Profile for Saturated Bioisostere Procurement


1,4-Dimethylbicyclo[2.1.1]hexan-2-one (CAS 2416235-38-4) is a bridged bicyclic ketone with the molecular formula C₈H₁₂O and a molecular weight of 124.18 g·mol⁻¹ . The compound belongs to the bicyclo[2.1.1]hexane (BCH) scaffold family, a class of saturated, three-dimensional building blocks that have been validated as bioisosteres of ortho-substituted benzene rings in both drug and agrochemical discovery programs [1]. Its structure features two bridgehead methyl groups at positions 1 and 4, plus a ketone functional group at position 2, providing a synthetically addressable handle for further derivatisation [2].

Why Generic Substitution Fails for 1,4-Dimethylbicyclo[2.1.1]hexan-2-one: The Quantitative Case Against Scaffold Interchangeability


The bicyclo[2.1.1]hexane scaffold is not interchangeable with other saturated bioisosteres (e.g., bicyclo[1.1.1]pentane, bicyclo[3.1.1]heptane, 2-oxabicyclo[2.1.1]hexane) because the exit-vector geometry, Fsp³, lipophilicity modulation, and metabolic stability outcomes are each scaffold-specific [1]. Head-to-head replacement studies in fungicide scaffolds (boscalid, fluxapyroxad, bixafen) have demonstrated that the direction and magnitude of solubility change depend on the precise BCH substitution pattern: boscalid solubility increased threefold (11 µM → 35 µM) whereas bixafen solubility decreased (30 µM → 4 µM) upon identical BCH-core incorporation, proving that generic substitution cannot be assumed [2]. Furthermore, the ketone functional group at the 2-position of 1,4-dimethylbicyclo[2.1.1]hexan-2-one distinguishes it from the all-hydrocarbon BCH analogues, offering a unique synthetic handle for further functionalisation that is absent in the parent hydrocarbon scaffolds [3].

Product-Specific Quantitative Evidence Guide – 1,4-Dimethylbicyclo[2.1.1]hexan-2-one Differentiation Data


Thermal Isomerisation Activation Energy: 1.8× Higher Barrier vs. the [2.2.0] Isomer Confers Different Thermal Stability Profile

In a direct head-to-head gas-phase pyrolysis study of three isomeric 1,4-dimethylbicycloalkanes, 1,4-dimethylbicyclo[2.1.1]hexane exhibited an Arrhenius activation energy (Eₐ) of 56.0 ± 0.9 kcal·mol⁻¹ with a pre-exponential factor A = 8.91 × 10¹⁴ s⁻¹. This is approximately 1.8-fold higher than the Eₐ of 31.0 ± 1.8 kcal·mol⁻¹ measured for its [2.2.0] isomer under identical conditions, and comparable to the [2.1.0] isomer (57.4 ± 3.1 kcal·mol⁻¹) [1]. The substantially higher thermal stability of the [2.1.1] scaffold relative to the [2.2.0] scaffold has direct implications for processes involving elevated temperatures, such as vapor-phase deposition or high-temperature coupling reactions.

thermal stability gas-phase kinetics isomerisation barrier process chemistry

Scaffold-Level Aqueous Solubility Modulation: Threefold Solubility Increase in Boscalid upon ortho-Benzene → BCH Replacement

In a systematic scaffold-replacement study, incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into the commercial fungicide boscalid (replacing the ortho-substituted phenyl ring) increased the experimental kinetic solubility in phosphate-buffered saline (pH 7.4) from 11 µM to 35 µM, a 3.2-fold improvement [1]. By contrast, the same replacement in bixafen caused solubility to drop from 30 µM to 4 µM, and in fluxapyroxad solubility changed modestly from 25 µM to 31 µM, demonstrating that the BCH scaffold's effect on solubility is compound-context-dependent rather than uniformly beneficial [1]. The 2-oxabicyclo[2.1.1]hexane variant further increased boscalid solubility to 152 µM (13.8-fold vs. parent), highlighting the differentiated solubility profile of the all-carbon BCH scaffold relative to its oxa-analogue [2].

aqueous solubility bioisostere agrochemical lead optimisation

Metabolic Stability in Human Liver Microsomes: BCH Incorporation Reduces Intrinsic Clearance in Conivaptan by 2.6-Fold

Incorporation of the bicyclo[2.1.1]hexane scaffold into the vasopressin receptor antagonist conivaptan (replacing the ortho-substituted benzene ring) reduced the in vitro intrinsic clearance (CLᵢₙₜ) in human liver microsomes from 31 µL·min⁻¹·mg⁻¹ to 12 µL·min⁻¹·mg⁻¹, a 2.6-fold improvement in metabolic stability [1]. This effect was scaffold-specific: in lomitapide the BCH replacement unexpectedly increased CLᵢₙₜ (4 → 26 µL·min⁻¹·mg⁻¹), while in boscalid and fluxapyroxad the effects were more modest [1]. The 2-oxabicyclo[2.1.1]hexane analogue of conivaptan showed a CLᵢₙₜ of 16 µL·min⁻¹·mg⁻¹, indicating that the all-carbon BCH scaffold provided superior metabolic stabilisation in this specific chemotype relative to the oxa-analogue [2].

metabolic stability human liver microsomes intrinsic clearance CYP450

Lipophilicity Modulation (clogP): BCH Replacement Reduces clogP by 0.7–1.2 Units Across Five Bioactive Compounds

Replacement of the ortho-benzene ring with the bicyclo[2.1.1]hexane scaffold consistently reduced calculated lipophilicity (clogP) by 0.7–1.2 units across all five bioactive compounds studied (conivaptan, lomitapide, boscalid, bixafen, and fluxapyroxad) [1]. The effect on experimental logD (pH 7.4) was more nuanced: in conivaptan, boscalid, bixafen, and fluxapyroxad the BCH replacement had only a small effect on logD, while in lomitapide the BCH analogue showed a significantly lower logD (>4.5 → 3.9) [1]. In boscalid, the BCH replacement reduced logD by 0.7 units (specifically, ΔlogD = –0.7) . This consistent reduction in lipophilicity, without uniformly large changes in distribution coefficient, distinguishes the BCH scaffold from the 2-oxabicyclo[2.1.1]hexane scaffold, which more aggressively reduces both clogP and logD [2].

lipophilicity clogP logD drug-likeness

Fraction sp³ (Fsp³) Character: BCH Scaffold Provides Fsp³ = 1.0 vs. Benzene Fsp³ = 0.0, with the Ketone Derivative at Fsp³ = 0.75

The bicyclo[2.1.1]hexane hydrocarbon core has Fsp³ = 1.0 (all six carbons are sp³-hybridised), compared to Fsp³ = 0.0 for the ortho-substituted benzene ring it replaces [1]. The specific compound 1,4-dimethylbicyclo[2.1.1]hexan-2-one has Fsp³ = 0.75 (6 sp³ carbons out of 8 total, with carbons 2 [C=O] and 6 [ketone α-carbon with some sp² character] contributing sp² character) . For comparison, the bicyclo[1.1.1]pentane (BCP) scaffold has Fsp³ = 1.0 but is geometrically suited for para-substitution rather than ortho-substitution [1]. The higher Fsp³ of saturated bioisosteres has been correlated with improved clinical success rates: Lovering et al. demonstrated that Fsp³ ≥ 0.45 is associated with higher probability of advancing from discovery through clinical testing to approved drugs [2].

Fsp³ three-dimensionality escape from flatland drug-likeness

Ketone Functional Handle: Synthetic Versatility Enables sp³-Rich Drug Analogue Construction (Nitazoxanide Example)

The ketone group at position 2 of 1,4-dimethylbicyclo[2.1.1]hexan-2-one provides a versatile synthetic handle that distinguishes it from fully hydrocarbon BCH building blocks. Lee et al. (2024) demonstrated that 1-substituted bicyclo[2.1.1]hexan-2-ones can be prepared in moderate to good yields via a two-step SmI₂-mediated pinacol coupling / acid-catalysed pinacol rearrangement sequence from cyclobutanedione precursors [1]. As a proof-of-concept, an sp³-rich analogue of the antiparasitic and antiviral drug nitazoxanide was synthesised from a bicyclo[2.1.1]hexan-2-one intermediate, underscoring the utility of the ketone as a diversification point [1]. The ketone also enables further transformations—reductive amination, Grignard addition, Wittig olefination, and Baeyer-Villiger oxidation—that are inaccessible from the corresponding hydrocarbon-only BCH scaffolds, which require pre-functionalisation at the bridgehead or bridge positions [2].

synthetic intermediate ketone functionalisation building block drug analogue

Best-Fit Research and Industrial Application Scenarios for 1,4-Dimethylbicyclo[2.1.1]hexan-2-one


Scaffold-Hopping in Agrochemical Lead Optimisation: Replacement of ortho-Phenyl Rings in SDH Inhibitors

For agrochemical discovery teams working on succinate dehydrogenase inhibitor (SDHI) fungicides, 1,4-dimethylbicyclo[2.1.1]hexan-2-one serves as a key intermediate for constructing patent-free, saturated analogues of boscalid, fluxapyroxad, or bixafen. The BCH scaffold has demonstrated retention of antifungal activity while improving aqueous solubility by up to 3.2-fold (boscalid: 11 µM → 35 µM) [1]. The ketone group provides a synthetic entry point for introducing the amide linkage characteristic of the SDHI pharmacophore. Procurement of this building block is specifically recommended when the target profile requires moderate lipophilicity reduction (ΔclogP ≈ –0.7 to –1.2) without the aggressive polarity increase associated with the 2-oxa-BCH variant [2].

Escape-from-Flatland Medicinal Chemistry Campaigns: Increasing Fsp³ in CNS-Penetrant Candidates

For CNS drug discovery programmes where high Fsp³ (≥0.45) correlates with improved clinical success rates, 1,4-dimethylbicyclo[2.1.1]hexan-2-one (Fsp³ = 0.75) provides a substantially more three-dimensional starting point compared to planar aromatic building blocks (Fsp³ ≈ 0.0–0.2) [1]. The moderate lipophilicity of the BCH scaffold (estimated logP ~2.5 for the parent hydrocarbon [2]) positions it within the desirable CNS drug space better than the more lipophilic bicyclo[2.2.2]octane scaffold. The ketone functionality enables late-stage diversification into amine, alcohol, or amide derivatives for SAR exploration.

Thermal Stability-Guided Process Chemistry: High-Temperature Coupling Reactions Requiring Scaffold Integrity

For process chemistry groups developing synthetic routes that involve elevated temperatures (>200 °C), the [2.1.1] scaffold offers a significantly higher thermal isomerisation barrier (Eₐ = 56.0 kcal·mol⁻¹) compared to the [2.2.0] isomer (Eₐ = 31.0 kcal·mol⁻¹) [1]. This 1.8-fold difference in activation energy translates to a practical thermal stability window that may permit high-temperature palladium-catalysed couplings, amide bond formations, or distillation steps that would be incompatible with the more labile [2.2.0] scaffold. The 1,4-dimethyl substitution pattern at the bridgehead positions further stabilises the core against thermal rearrangement relative to the unsubstituted parent [1].

Metabolic Stability-Driven Lead Optimisation: Vasopressin Receptor Antagonist Analogues

For teams pursuing vasopressin V1A/V2 receptor antagonists, the BCH scaffold has demonstrated a 2.6-fold reduction in human liver microsome intrinsic clearance when incorporated into conivaptan (CLᵢₙₜ: 31 → 12 µL·min⁻¹·mg⁻¹) [1]. Notably, in this specific chemotype, the all-carbon BCH scaffold outperformed the 2-oxa-BCH analogue (CLᵢₙₜ = 16 µL·min⁻¹·mg⁻¹), suggesting that the ketone-bearing BCH scaffold may be the preferred choice when metabolic stability is the primary optimisation parameter [2]. The 2-ketone of 1,4-dimethylbicyclo[2.1.1]hexan-2-one provides a logical attachment point for the benzamide moiety present in conivaptan analogues.

Quote Request

Request a Quote for 1,4-Dimethylbicyclo[2.1.1]hexan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.